An In-Depth Technical Guide to Diethoxydimethylsilane: Structure, Properties, and Applications
An In-Depth Technical Guide to Diethoxydimethylsilane: Structure, Properties, and Applications
A Senior Application Scientist's Perspective on a Versatile Organosilicon Compound
Affiliation: Google Research
Note to the Reader: This technical guide was initially conceived to cover Silane, (1,1-dimethylethyl)diethoxy-. However, a comprehensive literature review revealed a lack of definitive and consistent data for a compound with this specific nomenclature. To provide a thorough and scientifically rigorous resource, this guide has been refocused on a closely related and extensively documented compound: Diethoxydimethylsilane (DEDMS) . DEDMS shares key functional characteristics as a diethoxysilane and offers a wealth of established data, making it an excellent model for understanding the chemistry and applications of this class of organosilicon compounds.
Introduction
Diethoxydimethylsilane (DEDMS), a member of the alkoxysilane family, is a versatile and widely utilized organosilicon compound. Characterized by a central silicon atom bonded to two methyl groups and two ethoxy groups, DEDMS serves as a critical precursor in the synthesis of a vast array of silicon-based materials. Its unique chemical reactivity, particularly its propensity for hydrolysis and condensation, underpins its importance in fields ranging from polymer chemistry and materials science to organic synthesis and surface modification. This in-depth guide provides a comprehensive overview of the chemical structure, molecular properties, synthesis, and diverse applications of diethoxydimethylsilane, tailored for researchers, scientists, and professionals in drug development and related industries.
Chemical Structure and Molecular Properties
The chemical structure of diethoxydimethylsilane dictates its physical and reactive properties. The central silicon atom is tetravalent, forming a tetrahedral geometry. The presence of both hydrolyzable ethoxy groups and stable methyl groups imparts a dual nature to the molecule, enabling it to act as a bridge between organic and inorganic materials.
The molecular formula for diethoxydimethylsilane is C₆H₁₆O₂Si.[1][2][3][4] Its molecular weight is approximately 148.28 g/mol .[1][2][5]
Visualization of the Molecular Structure
The following diagram illustrates the chemical structure of diethoxydimethylsilane, highlighting the arrangement of its constituent atoms.
Caption: Molecular structure of Diethoxydimethylsilane.
Physicochemical Properties
A summary of the key physical and chemical properties of diethoxydimethylsilane is presented in the table below. These properties are crucial for its handling, storage, and application in various processes.
| Property | Value | References |
| IUPAC Name | diethoxy(dimethyl)silane | [1] |
| Synonyms | Dimethyldiethoxysilane, DMDES, DEDMS | [1][5][6][7][8] |
| CAS Number | 78-62-6 | [1][2][5][8] |
| Molecular Formula | C₆H₁₆O₂Si | [1][2][9] |
| Molecular Weight | 148.28 g/mol | [1][2][5][9] |
| Appearance | Colorless liquid | [1][3][10] |
| Density | 0.865 g/mL at 25 °C | [5] |
| Boiling Point | 114 °C | [5] |
| Melting Point | -97 °C | [9][10] |
| Flash Point | 6 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.381 | [5] |
| Solubility | Insoluble in water, soluble in organic solvents | [1][10] |
Reactivity and Mechanistic Insights: The Chemistry of Hydrolysis and Condensation
The utility of diethoxydimethylsilane is intrinsically linked to the reactivity of its Si-O-C bonds. These bonds are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acids or bases. This fundamental reaction is the first step in the sol-gel process, a widely used method for producing silica-based materials.[11][12]
Hydrolysis
The hydrolysis of diethoxydimethylsilane involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an ethoxy group and the formation of a silanol (Si-OH) group and ethanol as a byproduct.[3][11] This process can occur in a stepwise manner, with the second ethoxy group being subsequently hydrolyzed.
Step 1: (CH₃)₂Si(OC₂H₅)₂ + H₂O → (CH₃)₂Si(OC₂H₅)(OH) + C₂H₅OH Step 2: (CH₃)₂Si(OC₂H₅)(OH) + H₂O → (CH₃)₂Si(OH)₂ + C₂H₅OH
The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the water-to-silane ratio.[11]
Condensation
The newly formed silanol groups are highly reactive and can undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. This polymerization process is the basis for the formation of polysiloxane networks.[3][11] Condensation can proceed through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (CH₃)₂Si(OH)₂ + (HO)₂Si(CH₃)₂ → (CH₃)₂Si(OH)-O-Si(OH)(CH₃)₂ + H₂O
-
Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. (CH₃)₂Si(OH)₂ + (C₂H₅O)₂Si(CH₃)₂ → (CH₃)₂Si(OH)-O-Si(OC₂H₅)(CH₃)₂ + C₂H₅OH
The interplay between hydrolysis and condensation rates, governed by the reaction conditions, allows for precise control over the structure and properties of the resulting silicone materials.
Caption: Simplified workflow of DEDMS hydrolysis and condensation.
Synthetic Pathways
The industrial synthesis of diethoxydimethylsilane typically involves the reaction of dimethyldichlorosilane with ethanol.[3] This reaction is an example of a nucleophilic substitution at the silicon center, where the chloride leaving groups are replaced by ethoxy groups.
(CH₃)₂SiCl₂ + 2C₂H₅OH → (CH₃)₂Si(OC₂H₅)₂ + 2HCl
This process requires careful control of reaction conditions to manage the production of hydrochloric acid as a byproduct.
Applications in Research and Industry
The unique properties of diethoxydimethylsilane have led to its widespread use in a variety of applications:
-
Precursor to Silicone Polymers (PDMS): DEDMS is a fundamental building block for the synthesis of polydimethylsiloxane (PDMS), one of the most important and versatile silicone polymers.[7] The controlled hydrolysis and condensation of DEDMS allow for the production of PDMS with a wide range of molecular weights and properties, suitable for use in sealants, adhesives, lubricants, and biomedical devices.[5]
-
Surface Modification: The reactivity of the ethoxy groups allows DEDMS to be used for the surface modification of various materials.[5][9][13] It can be used to introduce a hydrophobic layer onto surfaces such as glass, silica, and metals, altering their wetting and adhesion properties.[9] This is particularly valuable in applications requiring water repellency or reduced surface friction.
-
Sol-Gel Processes: DEDMS is a key precursor in sol-gel chemistry for the creation of organically modified silicates (ORMOSILs).[5][14] By co-polymerizing with other alkoxysilanes, it is possible to create hybrid organic-inorganic materials with tailored properties, such as enhanced flexibility and hydrophobicity, for use in coatings, composites, and sensors.[5][14]
-
Organic Synthesis: In organic chemistry, diethoxydimethylsilane can be used as a mild silylating agent to protect hydroxyl and amino groups in complex molecules during multi-step syntheses.[4][10][13] The resulting silyl ethers or silylamines are stable under many reaction conditions and can be readily deprotected when needed.
Safety and Handling
Diethoxydimethylsilane is a flammable liquid and vapor.[5][6][10][15][16][17] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6][15][16] It is also moisture-sensitive and will react with water to release ethanol.[15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[5][15]
Experimental Protocol: Sol-Gel Synthesis of a Hydrophobic Silica Coating
This protocol provides a general procedure for the preparation of a hydrophobic silica coating on a glass substrate using diethoxydimethylsilane.
Materials:
-
Diethoxydimethylsilane (DEDMS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (0.1 M, as a catalyst)
-
Glass slides
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides with a suitable detergent, followed by rinsing with deionized water and then ethanol. Dry the slides completely in an oven at 110 °C for at least 30 minutes.
-
Sol Preparation: In a clean, dry beaker, prepare the precursor solution by mixing TEOS and DEDMS in the desired molar ratio (e.g., 1:1) with ethanol. Stir the solution for 15 minutes.
-
Hydrolysis: While stirring, slowly add a mixture of deionized water, ethanol, and hydrochloric acid to the precursor solution. The water-to-silane molar ratio and the amount of catalyst should be carefully controlled to manage the rate of hydrolysis and condensation. Continue stirring for at least 2 hours at room temperature to allow for sufficient hydrolysis and initial condensation.
-
Coating: Dip the cleaned glass slides into the sol solution and withdraw them at a constant, slow speed. The thickness of the coating will depend on the withdrawal speed and the viscosity of the sol.
-
Drying and Curing: Allow the coated slides to air-dry for 30 minutes to evaporate the solvent. Subsequently, cure the coating in an oven at a temperature between 100 °C and 150 °C for 1-2 hours to promote further condensation and densification of the silica network.
-
Characterization: The hydrophobicity of the coating can be assessed by measuring the water contact angle. The surface morphology and thickness can be characterized using techniques such as scanning electron microscopy (SEM) and ellipsometry.
Causality Behind Experimental Choices:
-
The use of both TEOS and DEDMS allows for the creation of a hybrid silica network. TEOS provides the primary silica backbone, while the methyl groups from DEDMS impart hydrophobicity.
-
The acid catalyst accelerates the hydrolysis reaction, promoting the formation of silanol groups.
-
Controlled withdrawal speed during dip-coating ensures a uniform film thickness.
-
The final curing step is crucial for the formation of a stable and durable siloxane network on the substrate.
Conclusion
Diethoxydimethylsilane is a cornerstone of organosilicon chemistry, offering a unique combination of reactivity and stability that makes it indispensable in a multitude of scientific and industrial applications. Its role as a precursor to high-performance silicone polymers, its utility in creating functionalized surfaces, and its application in advanced materials synthesis highlight its significance. A thorough understanding of its chemical properties, particularly the mechanisms of hydrolysis and condensation, is paramount for harnessing its full potential in the development of innovative materials and technologies. As research continues to push the boundaries of materials science and drug development, the versatility of diethoxydimethylsilane ensures its continued importance as a key molecular building block.
References
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Gelest, Inc. (n.d.). DIMETHYLDIETHOXYSILANE, 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62322, Diethoxydimethylsilane. Retrieved from [Link]
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Gelest, Inc. (2015, January 6). SAFETY DATA SHEET: DIMETHYLDIETHOXYSILANE, 98%. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). Diethoxydimethylsilane. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diethoxydimethylsilane, 97%. Retrieved from [Link]
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Genesee Polymers Corporation. (2021, September 8). GP-49 Dimethyldiethoxysilane Safety Data Sheet. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of Diethoxydimethylsilane. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyldiethoxysilane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Silane, diethoxydimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemBK. (2024, April 9). Diethoxydimethylsilane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Silane, diethoxydimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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MilliporeSigma. (n.d.). Diethoxydimethylsilane. Retrieved from [Link]
- The Use of Diethoxydimethylsilane as the Basis of a Hybrid Organosilicon Material for the Production of Biosensitive Membranes for Sensory Devices. Polymers (Basel). 2022 Oct; 14(19): 4195.
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Organic Chemistry Portal. (n.d.). Diethoxymethylsilane, DEMS. Retrieved from [Link]
- Zavin, B. G., et al. (2022). Hydrolytic polycondensation of diethoxymethylsilane under pressure. Russian Chemical Bulletin, 71(9), 2045-2051.
- Shchipunov, Y. A., & Karpenko, T. Y. (2024). Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells.
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